molecular formula C27H27N3O2 B3019131 1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845809-62-3

1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B3019131
CAS No.: 845809-62-3
M. Wt: 425.532
InChI Key: ZIFFVNGNSOSDAE-UHFFFAOYSA-N
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Description

1-(o-Tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel chemical entity designed for research applications. Its structure incorporates a benzimidazole core linked to a pyrrolidin-2-one ring, a architecture recognized in scientific literature for its potential in medicinal chemistry. Compounds featuring the 1H-benzo[d]imidazole scaffold have demonstrated significant antibacterial activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis, as well as antifungal activity against Candida albicans . Furthermore, such derivatives have shown promising antibiofilm properties, capable of both inhibiting biofilm formation and killing cells within established biofilms, which is crucial for addressing persistent infections . The molecular structure of this reagent suggests potential for diverse biological interactions. The benzo[d]imidazole pharmacophore is a key structural element in compounds that target essential bacterial enzymes . Concurrently, the pyrrolidin-2-one (2-pyrrolidinone) moiety is a significant feature in inhibitors of enzymes like monoacylglycerol lipase (MAGL) . MAGL is a therapeutic target for conditions including pain, neurodegenerative diseases, and cancer, as its inhibition exhibits analgesic and anticancer activity in preclinical models . The integration of these two pharmacophores into a single molecule may offer a synergistic effect, making this compound a valuable candidate for researchers investigating new therapeutic agents for infectious diseases, inflammation, cancer, and central nervous system (CNS) disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-9-3-6-12-23(19)30-18-21(17-26(30)31)27-28-22-11-5-7-13-24(22)29(27)15-16-32-25-14-8-4-10-20(25)2/h3-14,21H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFVNGNSOSDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone core with multiple functional groups, including an o-tolyl group, a benzimidazole moiety, and an ether linkage to an o-tolyloxy ethyl group. Its molecular formula is C27H27N3O2, and it has a molecular weight of approximately 425.53 g/mol.

PropertyValue
Molecular FormulaC27H27N3O2
Molecular Weight425.53 g/mol
IUPAC Name4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The benzimidazole moiety is known for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammatory processes. Studies indicate that compounds similar to this structure can exhibit selective COX-II inhibition, which is beneficial in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .
  • Receptor Binding : The pyrrolidinone ring enhances binding affinity to specific receptors, potentially modulating signaling pathways involved in pain and inflammation .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anti-inflammatory effects, potentially through COX-II inhibition. In vitro assays have shown IC50 values indicating effective inhibition against COX enzymes, comparable to established drugs like Celecoxib .
  • Anticancer Potential : The benzimidazole structure has been linked to anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • COX-II Inhibition Study : A recent study evaluated a series of pyrazole derivatives for COX-II inhibitory activity, revealing that modifications in the benzimidazole structure significantly enhanced potency. One derivative exhibited an IC50 value of 0.52 μM against COX-II, suggesting that structural variations can lead to improved therapeutic profiles .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects of benzimidazole derivatives on human cancer cell lines. Results indicated that certain modifications led to increased apoptosis in cancer cells, highlighting the potential for developing new anticancer therapies based on this scaffold .

Scientific Research Applications

Metal Ion Detection

One of the primary applications of this compound lies in its ability to selectively bind to metal ions, particularly Cu²⁺ ions. This interaction alters the fluorescence properties of the compound, which can be utilized in developing sensors for detecting trace amounts of toxic metals in environmental samples. The selectivity towards Cu²⁺ over other common metal ions enhances its utility in analytical chemistry.

Table 1: Comparison of Metal Ion Binding

Metal IonBinding AffinityFluorescence Change
Cu²⁺HighSignificant
Zn²⁺ModerateMinimal
Pb²⁺LowNone

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring derivatives of this compound to enhance its properties or to tailor them for specific applications. The ability to modify the functional groups allows for a wide range of potential derivatives that could exhibit improved efficacy or selectivity in various applications .

Case Study 1: Sensor Development

A study focused on developing a fluorescence-based sensor using this compound demonstrated its effectiveness in detecting Cu²⁺ ions in aqueous solutions. The sensor exhibited a linear response to varying concentrations of Cu²⁺, showcasing its potential for environmental monitoring.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death. This finding opens avenues for further exploration into the use of benzimidazole derivatives as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related benzimidazole-pyrrolidinone derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole-Pyrrolidinone Derivatives

Compound Name Key Substituents Reported Biological Activity Reference
1-(o-Tolyl)-4-(1-(2-(o-Tolyloxy)ethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one (Target) o-Tolyl (1-position); 2-(o-tolyloxy)ethyl-benzimidazole (4-position) Not explicitly reported
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) 2-Hydroxyphenyl (1-position); unsubstituted benzimidazole (4-position) Antimicrobial, anticancer
1-(4-Fluorobenzyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one 4-Fluorobenzyl (1-position); 2-(p-tolyloxy)ethyl-benzimidazole (4-position) Not explicitly reported (structural analog)
1-Allyl-4-[1-(4-m-tolyloxy-butyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one Allyl (1-position); 4-m-tolyloxy-butyl-benzimidazole (4-position) No activity data (synthetic focus)
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one 2-Methoxyphenyl (1-position); allylphenoxy-ethyl-benzimidazole (4-position) No activity data (synthetic focus)
4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl (1-position); unsubstituted benzimidazole (4-position) Enzyme inhibition (α-glycosidase)

Key Observations :

Substituent-Driven Activity :

  • The 2-hydroxyphenyl derivative (21a) exhibits antimicrobial and anticancer activity, attributed to the polar hydroxyl group enhancing target binding .
  • Fluorinated analogs (e.g., 4-fluorobenzyl in ) may improve metabolic stability but require explicit testing .
  • Enzyme inhibition (e.g., α-glycosidase) is observed in simpler derivatives like 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one, suggesting the benzimidazole core’s role in interacting with enzymatic pockets .

Methoxy and allyl groups () may modulate electronic properties but lack direct activity data.

Synthetic Challenges :

  • Derivatives with extended alkyl-aryl chains (e.g., 4-m-tolyloxy-butyl in ) require multi-step synthesis, complicating scalability .
  • NMR and mass spectrometry are consistently used for structural validation across analogs .

Q & A

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, carbonyl carbons at ~170 ppm) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N imidazole vibrations at ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Thermal Analysis (TGA/DTA) : Assesses decomposition profiles (e.g., onset degradation temperature >200°C) .

What strategies optimize reaction yields for the benzoimidazole-pyrrolidinone core?

Q. Advanced Reaction Optimization

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency for aryl ether formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control : Prolonged reflux (36–48 hours) ensures complete cyclization .
  • Purification Adjustments : Gradient elution in column chromatography minimizes co-elution of byproducts .

How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. Advanced Data Analysis

  • Multi-Nuclear NMR : Use DEPT-135 and 2D COSY/HSQC to distinguish overlapping signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

What in vitro assays evaluate the compound’s pharmacological potential?

Q. Advanced Pharmacological Screening

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity) .

How is the compound’s thermal stability assessed for formulation studies?

Q. Advanced Stability Profiling

  • TGA/DTA : Quantify weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) .
  • DSC : Identify phase transitions (e.g., melting points, glass transitions) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

What computational approaches model the compound’s interaction with biological targets?

Q. Advanced Molecular Modeling

  • Docking Simulations (AutoDock Vina) : Predict binding modes to receptors (e.g., ATP-binding pockets) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Analysis : Correlate substituent effects (e.g., o-tolyl vs. p-fluorophenyl) with bioactivity .

How do structural modifications influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR) Studies

  • Substituent Variation : Synthesize analogs with halogens (e.g., -F, -Cl) or electron-donating groups (-OCH₃) on the aryl rings .
  • Biological Testing : Compare MIC values or enzyme inhibition IC₅₀ across derivatives .
  • Lipophilicity Analysis : Measure logP values (HPLC) to correlate with membrane permeability .

What techniques confirm regiochemistry in the benzoimidazole moiety?

Q. Advanced Regiochemical Validation

  • NOESY NMR : Detect spatial proximity between o-tolyl protons and adjacent imidazole hydrogens .
  • Isotopic Labeling : Incorporate ¹³C at key positions to track bond formation .
  • Single-Crystal XRD : Unambiguously assign atom positions in the solid state .

How are conflicting bioactivity results across studies reconciled?

Q. Advanced Data Reconciliation

  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and broth microdilution .
  • Statistical Analysis : Apply ANOVA to identify significant differences in replicate experiments .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., Gram-positive selectivity) .

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